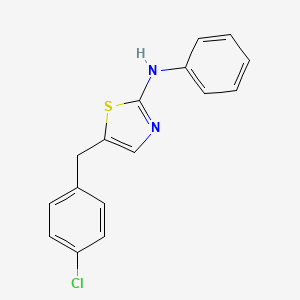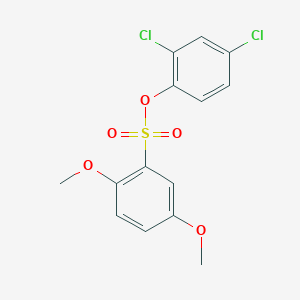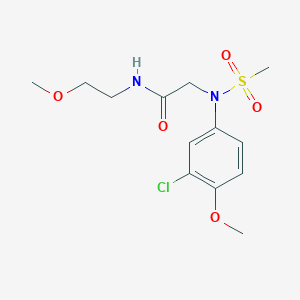
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity and has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
Mechanism of Action
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine inhibits HAT activity by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in histone acetylation, which affects gene expression and chromatin remodeling. 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to be selective for the p300/CBP-associated factor (PCAF) HAT, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in lab experiments is its specificity for PCAF HAT. This allows for selective inhibition of histone acetylation and gene expression. However, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has some limitations in lab experiments, such as its low solubility in water and its potential for off-target effects.
Future Directions
There are many future directions for the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in scientific research. One area of interest is the development of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine derivatives with improved solubility and selectivity. Another area of interest is the use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in epigenetic therapy for cancer and neurodegenerative diseases is an area of active research.
Synthesis Methods
The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with phenyl isothiocyanate to form the final product, 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine. The synthesis of 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been optimized to yield high purity and high yield.
Scientific Research Applications
5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been widely used in scientific research as a potent inhibitor of HAT activity. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HAT activity by 5-(4-chlorobenzyl)-N-phenyl-1,3-thiazol-2-amine has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-8-6-12(7-9-13)10-15-11-18-16(20-15)19-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDJZCWAZGMRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5227982.png)

![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)
![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)
![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![4-methyl-6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5228014.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![N-(4-ethoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5228036.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)



![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)